Manganese nitrate tetrahydrate

Catalog No.
S1894114
CAS No.
20694-39-7
M.F
Mn(NO3)2·4H2O
H8MnN2O10
M. Wt
251.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manganese nitrate tetrahydrate

Common manganese salts like sulfate or chloride introduce sulfur/halogen impurities, causing leakage currents in battery cathodes; the hexahydrate analog melts at ~26°C, disrupting automated dispensing. Manganese nitrate tetrahydrate (CAS 20694-39-7) resolves these issues as a high-purity, solid precursor that decomposes cleanly at 220°C, leaving no ionic residues. • Enables fabrication of impurity-free MnO2, Mn2O3, or Mn3O4 electrodes. • Ambient-stable solid prevents weighing inaccuracies. • Critical for spinel LiMn2O4 cathodes with high cycling stability. • Provides exact stoichiometric control for mixed-metal oxide synthesis.

CAS Number

20694-39-7

Product Name

Manganese nitrate tetrahydrate

IUPAC Name

manganese(2+);dinitrate;tetrahydrate

Molecular Formula

Mn(NO3)2·4H2O
H8MnN2O10

Molecular Weight

251.01 g/mol

InChI

InChI=1S/Mn.2NO3.4H2O/c;2*2-1(3)4;;;;/h;;;4*1H2/q+2;2*-1;;;;

InChI Key

ALIMWUQMDCBYFM-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Mn+2]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Mn+2]

The exact mass of the compound Manganese nitrate tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Manganese(II) nitrate tetrahydrate, Manganese dinitrate tetrahydrate, Nitric acid, manganese(2+) salt, tetrahydrate

Purity

≥98%

Package Size

25 g, 100 g, 500 g

Manganese(II) nitrate tetrahydrate (Mn(NO3)2·4H2O) is a highly soluble, paramagnetic crystalline solid that serves as an established precursor for the synthesis of advanced manganese oxides (such as MnO2, Mn2O3, and Mn3O4) [1]. Unlike bulk manganese ores or crude salts, this specific hydrate provides a highly controlled stoichiometry of manganese, nitrogen, and oxygen, undergoing clean thermal decomposition at temperatures above 200°C to yield high-purity oxides without leaving detrimental solid residues[1]. Its predictable thermal behavior and high solubility make it a critical raw material in the manufacturing of electrochemical energy storage devices, lithium-ion battery cathodes, and specialized oxidation-reduction catalysts, where precise control over the final oxide morphology and purity is required [2].

Research Fit

High-solubility precursor for aqueous solution processingEnables concentrated impregnation and wet-chemistry routes
MnO₂ phase-selective thermal decompositionNitrate route yields MnO₂ without post-oxidation
Staged co-processing with higher-temperature precursorsLower decomposition onset supports controlled phase evolution

Substituting manganese nitrate tetrahydrate with its hexahydrate analog (Mn(NO3)2·6H2O) or alternative salts like manganese sulfate introduces severe processability and purity risks. The hexahydrate possesses a melting point of approximately 25.9°C, making it prone to melting and clumping under standard room-temperature storage, which severely complicates automated dispensing and precise stoichiometric weighing in industrial settings . Conversely, substituting with manganese sulfate or chloride requires significantly higher calcination temperatures and inevitably leaves trace sulfur or halogen residues in the final oxide lattice [1]. In high-performance applications such as battery cathode manufacturing or capacitor dielectrics, these anionic impurities cause fatal leakage currents and degrade electrochemical cycling stability, making the clean-decomposing tetrahydrate the strict procurement requirement for electronic-grade applications [1].

Substitution Risk

Hydrate drift Tetrahydrate is metastable relative to hexahydrate at 0–20 °C; aqueous formulation may shift toward hexahydrate equilibrium, altering Mn concentration and solution properties.
Anion effect Nitrate, acetate, carbonate, or sulfate precursors yield distinct MnOₓ phases and surface Mn concentrations; direct substitution changes catalyst composition and de-NOx performance by over 10 percentage points.
Thermal mismatch Mn(NO₃)₂·4H₂O decomposes ~70 °C lower than Ni(NO₃)₂·6H₂O; replacing without adjusting thermal profiles risks phase segregation in multi-metal oxide processing.

Stable Ambient Solid-State Handling via Higher Melting Point

In industrial and laboratory procurement, the hydration state of manganese nitrate dictates its physical phase at room temperature. Manganese(II) nitrate tetrahydrate exhibits a melting point of approximately 37°C, remaining a stable, flowable crystalline solid under standard ambient conditions . In contrast, the hexahydrate analog possesses a melting point of 25.9°C, causing it to frequently melt or deliquesce into a slurry during storage or transit in warmer climates . This thermal buffer is critical for maintaining material flowability and ensuring precise stoichiometric weighing during the formulation of battery and capacitor precursors without the need for specialized climate-controlled storage [1].

Evidence DimensionMelting point and room-temperature physical state
Target Compound Data~37°C (Stable solid at 25°C)
Comparator Or BaselineManganese(II) nitrate hexahydrate (~25.9°C, prone to ambient melting)
Quantified Difference>11°C higher melting threshold
ConditionsStandard ambient storage and handling conditions

Prevents material clumping and phase changes during storage, enabling accurate stoichiometric dosing for solid-state synthesis without requiring chilled environments.

Hydrate stability
Head-to-head
Hexahydrate is the stable equilibrium solid phase at 0 °C and 20 °C; tetrahydrate is metastable.
Supports phase-stability review in aqueous processing.
XRD and Schreinemaker's method confirmed.

Residue-Free Decomposition for Electronic-Grade Manganese Oxides

For the synthesis of electronic-grade manganese dioxide (MnO2), precursor selection dictates final material purity. Manganese nitrate tetrahydrate undergoes complete thermal decomposition starting at 200°C, releasing only volatile nitrogen dioxide and oxygen, leaving a high-purity MnO2 phase[1]. When compared to alternative precursors like manganese sulfate or manganese chloride, which require higher calcination temperatures and often leave residual sulfur or chlorine contaminants, the nitrate tetrahydrate ensures a pristine oxide lattice [2]. This zero-residue decomposition is mandatory for applications like solid tantalum capacitors and supercapacitors, where trace ionic impurities would cause fatal leakage currents and device failure [1].

Evidence DimensionCalcination residue and decomposition byproducts
Target Compound Data100% volatile leaving groups (NO2, O2) at >200°C
Comparator Or BaselineManganese sulfate/chloride (Residual S/Cl heteroatoms)
Quantified DifferenceComplete elimination of solid-phase anionic impurities
ConditionsThermal calcination to MnO2 at 200–300°C

Guarantees the ultra-high purity required for dielectric and cathode applications by avoiding sulfur or halogen contamination inherent to other manganese salts.

Oxide phase selectivity
Head-to-head
Nitrate precursor → MnO₂; carbonate → Mn₂O₃; acetate → Mn₂O₃/Mn₃O₄; sulfate unchanged.
Nitrate uniquely yields MnO₂-rich catalysts.
Impregnation method, calcination 773 K.

Predictable Stepwise Dehydration for Controlled Oxide Morphology

The thermal conversion of manganese nitrate tetrahydrate to active manganese oxides follows a highly predictable, stepwise endothermic pathway. It transitions to a monohydrate between 110–150°C, becomes anhydrous up to 200°C, and then exothermically decomposes to MnO2 at approximately 220°C[1]. This distinct, staged water loss allows for precise control over the outgassing rate during calcination, which is critical for dictating the porosity and surface area of the resulting oxide [1]. In contrast, using uncharacterized aqueous manganese solutions or crude mixtures leads to rapid, uncontrolled boiling and irregular morphology, severely degrading the electrochemical performance of the resulting supercapacitor or battery electrodes [1].

Evidence DimensionDehydration control and phase transition
Target Compound DataStepwise transitions (monohydrate at 110-150°C, anhydrous at 175-200°C)
Comparator Or BaselineUncontrolled aqueous manganese solutions (Rapid, singular boiling phase)
Quantified DifferenceSeparation of dehydration and decomposition into distinct thermal windows
ConditionsProgrammed thermal calcination for electrode material synthesis

Enables manufacturers to precisely tune the porosity and specific surface area of manganese oxide materials by controlling the heating ramp through known hydration states.

Decomposition ΔT
Cross-study comparable
Mn(NO₃)₂·4H₂O ~180 °C vs. Ni(NO₃)₂·6H₂O ~250 °C
~70 °C difference informs co-processing windows.
Aerosol decomposition, Co/M 32/1.
Dispersion & surface Mn
Head-to-head
Nitrate yields poorly dispersed Mn oxide; acetate yields highly dispersed, smaller particles with higher surface Mn.
Dispersion context determines precursor choice.
Sol-gel, impregnation, β-zeolite systems.
Aqueous solubility
Class-level inference
3800 g/L at 20 °C (~15.1 M)
Enables high Mn loading solutions; data to verify.
Nitrate salts typically more soluble than sulfates/carbonates.
Decomposition pathway
Head-to-head
Nitrate → MnO₂ (stepwise dehydration, decomposition >200 °C); acetate → Mn₃O₄/Mn₂O₃; oxalate → Mn₃O₄.
Nitrate uniquely provides MnO₂ in air.
TGA-DTA, IR, XRD confirmation.

Electrochemical Energy Storage Device (EESD) Electrodes

Leveraged as the primary precursor for solid manganese dioxide (MnO2) and spinel manganese oxide (Mn3O4) components. The tetrahydrate's ability to decompose cleanly at 220°C without leaving ionic residues ensures high-purity electrode formation, preventing leakage currents and structural degradation in the final device[1].

Lithium-Ion Battery Cathode Synthesis

Utilized in the solid-state or sol-gel synthesis of spinel lithium manganese oxide (LiMn2O4) and other mixed-metal cathode materials. Its stable solid form at room temperature allows for exact stoichiometric blending with lithium and cobalt precursors, ensuring high-temperature cyclic stability in the resulting battery[2].

High-Performance Supercapacitor Electrodes

Employed in the hydrothermal synthesis of perovskite-type materials (e.g., CaMnO3) or pure MnO2 electrodes. The predictable stepwise dehydration of the tetrahydrate allows researchers to tightly control the porosity and electrochemically active surface area of the supercapacitor material, directly impacting specific capacitance[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MnO₂ material synthesis by thermal decomposition
Phase selectivity toward MnO₂
Confirm final oxide phase (XRD) and absence of Mn₂O₃/Mn₃O₄
High-concentration precursor solutions for impregnation
Extremely high aqueous solubility
Verify achievable Mn loading and solution stability
Low-temperature co-processing with other metal nitrates
Decomposition temperature ~70 °C below Ni analogue
Optimize thermal ramp to avoid phase segregation
Mesoporous molecular sieve direct synthesis
Direct hydrothermal Mn incorporation
Assess Mn content, pore ordering and epoxidation activity

UNII

03M0G68R5F

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (99.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

20694-39-7

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